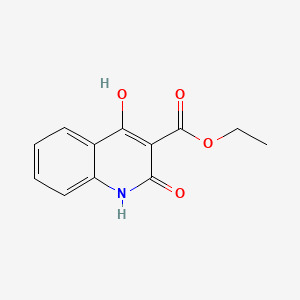

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

描述

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS: 40059-53-8) is a heterocyclic compound synthesized via the condensation of isatoic anhydride and diethyl malonate in dimethylformamide (DMF) using sodium hydride (NaH) as a base . This reaction yields a white crystalline product with a molecular formula of C₁₂H₁₁NO₄, molecular weight of 233.22 g/mol, and a melting point ranging from 116–120°C to 134°C depending on synthesis conditions . The compound is widely used as an intermediate in medicinal chemistry, particularly for synthesizing anti-HIV agents, antibacterial compounds, and α-glucosidase inhibitors . Its structure features a 4-hydroxyquinolin-2-one core with an ester group at position 3, enabling diverse chemical modifications.

属性

IUPAC Name |

ethyl 4-hydroxy-2-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-2-17-12(16)9-10(14)7-5-3-4-6-8(7)13-11(9)15/h3-6H,2H2,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLPFJDOUVCBNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2NC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193121 | |

| Record name | 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40059-53-8 | |

| Record name | Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40059-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-2-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040059538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Classical Condensation Method Using Anilines and Triethyl Methanetricarboxylate

One of the most convenient and widely studied methods for synthesizing ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of substituted anilines with triethyl methanetricarboxylate. This approach is favored for producing N-substituted derivatives and their tricyclic analogues.

- Reaction Overview : The condensation proceeds through nucleophilic attack of the aniline on the triethyl methanetricarboxylate, leading to cyclization and formation of the quinoline ester.

- Challenges : Laboratory methods often yield products contaminated with 2.4 to 5.6% of 4-hydroxy-1,2-dihydroquinolin-2-ones as impurities, which arise due to partial hydrolysis or degradation of the ester group during the reaction.

- Industrial Considerations : The presence of water in reagents is a critical factor causing ester breakdown and impurity formation, which is negligible in small-scale synthesis but problematic for industrial production.

- Green Chemistry Adaptation : To address these issues, a "green" synthesis method has been developed that minimizes water content and optimizes reaction conditions to reduce impurities, making the process more suitable for large-scale manufacture.

| Parameter | Classical Method | Green Chemistry Adaptation |

|---|---|---|

| Starting Materials | Anilines + Triethyl methanetricarboxylate | Same, with rigorously dried reagents |

| Solvent | Various, often polar aprotic solvents | Optimized solvent systems reducing water |

| Reaction Temperature | Moderate to high (e.g., reflux) | Controlled to minimize hydrolysis |

| Impurity Level | 2.4–5.6% 4-hydroxy-1,2-dihydroquinolin-2-ones | Significantly reduced |

| Yield | Moderate to good (variable) | Improved with process optimization |

| Industrial Suitability | Limited due to impurities | Enhanced via green chemistry principles |

This method is detailed in a 2013 study published in the Journal of Organic and Pharmaceutical Chemistry, which emphasizes the importance of controlling moisture and reagent purity to improve product quality and yield.

Synthesis via Reaction of Isatoic Anhydride with Diethyl Malonate

A well-documented laboratory synthesis involves the reaction of isatoic anhydride with diethyl malonate under heating in dry solvents such as dimethylformamide (DMF).

- Procedure : Isatoic anhydride (10 g, 61.5 mmol) reacts with an excess of diethyl malonate (49 mL, 300 mmol) in dry DMF (100 mL) at 85°C for 5 hours.

- Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress.

- Isolation : Upon completion, the reaction mixture is cooled, poured into ice-water, and the precipitate filtered and washed.

- Yield and Characterization :

- Yield: Approximately 40%

- Appearance: Pale brown powder

- Melting Point: 134°C

- IR (KBr): Strong carbonyl peaks at 1750 and 1730 cm⁻¹, broad OH stretch between 2700-3200 cm⁻¹

- LC-MS (ESI): m/z 234 [M+H]⁺

This method provides a direct route to this compound with moderate yield and is suitable for laboratory-scale synthesis.

Conversion of the Ester to Carbohydrazide and Derivative Formation

Following the ester synthesis, further functionalization is achieved by converting the ester group to carbohydrazide, which serves as a precursor for various biologically active derivatives.

-

- Compound 10 (ethyl ester) is refluxed with hydrazine hydrate in ethanol for 2 hours.

- The reaction yields 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (Compound 11) as a white powder with a 90% yield.

- Characterization includes melting point at 152°C and IR peaks indicating carbonyl and NH groups.

-

- The carbohydrazide reacts with benzaldehyde derivatives in ethanol with catalytic sulfuric acid under reflux for 2 hours.

- This produces N'-arylidene derivatives with high yields (~90%), which are useful for biological activity screening.

These steps are crucial for preparing derivatives that retain the quinoline core while enabling structural diversity for drug development.

Multicomponent Ugi-Type Condensation Involving this compound

A novel strategy involves using this compound as a Michael acceptor in an Ugi-type multicomponent condensation reaction.

- Reaction Components : The four-component reaction includes the quinoline ester, aldehyde derivatives, amine derivatives, and isocyanides.

- Mechanism : The process proceeds through a Smiles rearrangement replacing acid components, leading to heterocyclic enamines.

- Advantages :

- Efficient and rapid synthesis of complex heterocyclic structures.

- Enables the formation of peptidic or pseudo-peptidic compounds with quinolin-2(1H)-one scaffolds.

This method represents an advanced synthetic route expanding the chemical space accessible from the quinoline ester, facilitating the development of biologically relevant molecules.

Summary Table of Preparation Methods

| Method No. | Preparation Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Condensation of Anilines with Triethyl Methanetricarboxylate | Anilines, triethyl methanetricarboxylate, dry conditions | Variable | Requires moisture control for industrial scale |

| 2 | Reaction of Isatoic Anhydride with Diethyl Malonate | Isatoic anhydride, diethyl malonate, DMF, 85°C, 5 h | ~40 | Moderate yield, suitable for lab-scale synthesis |

| 3 | Hydrazinolysis of Ester to Carbohydrazide and Derivatization | Hydrazine hydrate, ethanol, reflux | 90 (hydrazide) | Enables further functionalization for derivatives |

| 4 | Ugi-Type Multicomponent Condensation | Quinoline ester, aldehyde, amine, isocyanide | Not specified | Efficient synthesis of heterocyclic enamines |

化学反应分析

Types of Reactions

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group at the 4-position can be oxidized to form a quinone derivative.

Reduction: The oxo group at the 2-position can be reduced to form a dihydroquinoline derivative.

Substitution: The ethyl ester group at the 3-position can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

科学研究应用

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline derivative with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its role spans from synthesizing heterocyclic compounds to exploring potential biological activities and developing new materials.

Scientific Research Applications

Chemistry

This compound is a building block in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry and material science. It can be used to synthesize 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid . It is also involved in the synthesis of novel N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives with anti-HIV-1 and antibacterial activities . Additionally, it acts as a Michael acceptor in Ugi-type multicomponent condensations, leading to heterocyclic enamines .

Biology

this compound has potential biological activities, including antimicrobial and antiviral properties, making it a candidate for drug development. Studies have examined its derivatives for antibacterial activity .

Medicine

Ongoing research explores the use of this compound in treating various diseases, such as cancer and infectious diseases.

Industry

The unique chemical properties of this compound make it useful in developing new materials and chemical processes.

作用机制

The mechanism of action of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the hydroxy and oxo groups allows for hydrogen bonding and electrostatic interactions with the target molecules .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate with key analogues:

Key Observations:

Carboxylic Acid Derivatives (e.g., 4-hydroxy-2-oxo...carboxylic acid) exhibit higher melting points (225°C vs. ~134°C) due to intermolecular hydrogen bonding, making them suitable for salt formation . N-Alkylation (e.g., 1-methyl derivatives) introduces steric hindrance, which may improve metabolic stability but alter receptor binding .

Isoquinoline vs.

生物活性

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS No. 57513-54-9) is a compound of significant interest due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound can be achieved through various methods, including the condensation of anilines with triethyl methanetricarboxylate. A key study demonstrated that this method is efficient for producing derivatives of the compound with minimal impurities, which is crucial for industrial applications .

| Property | Value |

|---|---|

| Molecular Formula | C13H13NO4 |

| Molecular Weight | 247.25 g/mol |

| Melting Point | 134 °C |

| Boiling Point | Not available |

Biological Activity

This compound exhibits a range of biological activities, including:

1. Antibacterial Activity

Research indicates that derivatives of this compound demonstrate moderate antibacterial properties. A study evaluated several synthesized compounds for their minimum inhibitory concentration (MIC) against various bacterial strains, revealing promising results against opportunistic infections .

2. Anti-HIV Activity

The compound has shown potential as an anti-HIV agent. In vitro studies assessed its ability to inhibit HIV replication and integrase activity. Compounds derived from this compound were found to exhibit significant activity against HIV strains at concentrations below 100 µM .

3. Antioxidant Properties

The antioxidant capacity of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives has been explored, indicating their potential in combating oxidative stress-related diseases .

Case Studies

Several studies have investigated the biological effects of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives:

Study 1: Antibacterial Evaluation

In a study conducted by Sechi et al., compounds based on the 4-hydroxyquinoline scaffold were synthesized and tested against common bacterial pathogens. The results demonstrated effective antibacterial activity, particularly against Gram-positive bacteria .

Study 2: Anti-HIV Assessment

A series of N'-arylidene derivatives were synthesized from ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline and evaluated for their anti-HIV properties. The findings highlighted their ability to inhibit both strand transfer and processing activities of the HIV integrase enzyme .

常见问题

Q. What is the optimized synthetic route for Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate to minimize by-products?

The compound is synthesized via condensation of N-substituted anilines with triethyl methanetricarboxylate at 215–220°C under anhydrous conditions. Key steps include:

- Maintaining strict temperature control (±5°C) to avoid ester hydrolysis .

- Using a 3:1 molar excess of triethyl methanetricarboxylate to drive the reaction to completion .

- Distilling excess reagent under reduced pressure (2–5 mmHg) post-reaction, achieving >90% recovery for reuse .

- Crystallizing the product in hexane with yields of 86–97% and purity ≥94% .

Q. Which analytical methods are most reliable for characterizing this compound?

- 1H NMR spectroscopy : Confirms substituent positions and ester integrity (e.g., sharp singlet for the ester carbonyl at δ ~170 ppm) .

- Elemental analysis : Validates molecular composition, particularly for nitrogen and oxygen content .

- Melting point determination : Sharp melting points (e.g., ~134°C) indicate high crystallinity and purity .

- IR spectroscopy : Peaks at 1730–1750 cm⁻¹ confirm ester and ketone carbonyl groups .

Advanced Research Questions

Q. How do trace water and temperature fluctuations lead to hydrolysis or decarboxylation during synthesis?

- Hydrolysis mechanism : Even trace water at ≥95°C hydrolyzes the ester to 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, which rapidly decarboxylates to 3-quinolines .

- Mitigation strategies :

- Pre-drying reagents with molecular sieves to reduce initial water content .

- Avoiding diphenyl oxide (a potential water source) as a solvent .

- Rapid cooling post-reaction to <150°C to prevent residual hydrolysis .

Q. How can structural modifications enhance the compound’s antitubercular activity?

- Amidation : Reacting the ester with cycloalkylamines in boiling alcohol yields carboxamides with improved bioavailability. For example, 3-acetyl derivatives show enhanced activity due to increased lipophilicity .

- Chlorination : Introducing chlorine at the 4-position (via POCl₃) increases antimycobacterial potency by ~70% compared to the parent compound .

- Structure-activity relationship (SAR) : Derivatives with bulky substituents (e.g., benzyl groups) exhibit higher binding affinity to mycobacterial enzymes .

Q. What crystallographic challenges arise in structural determination, and how are they resolved?

- Twinned crystals : Common due to the compound’s planar quinoline core. Use SHELXL for twin refinement with HKLF5 data .

- Disorder in ester groups : Model alternate conformers with restrained occupancy (e.g., 50:50 split) .

- Hydrogen bonding : The 4-hydroxyl group forms strong O–H···O bonds, requiring high-resolution data (≤0.8 Å) for accurate placement .

Q. How can contradictory data on hydrolysis pathways be resolved experimentally?

- Isotopic labeling : Use D₂O in controlled hydrolysis experiments to track deuterium incorporation via LC-MS, distinguishing between ester hydrolysis (yields deuterated acid) and decarboxylation (yields non-deuterated 3-quinoline) .

- Kinetic studies : Monitor reaction progress via in-situ FTIR to quantify rate constants for hydrolysis (k₁) vs. decarboxylation (k₂) under varying temperatures .

Methodological Considerations

Q. What green chemistry principles apply to scaling up synthesis?

- Solvent-free conditions : Triethyl methanetricarboxylate acts as both reagent and solvent, eliminating toxic solvents like diphenyl oxide .

- Atom economy : Excess reagent recovery (≥90%) reduces waste .

- Energy efficiency : Microwave-assisted synthesis reduces reaction time from hours to minutes while maintaining yields .

Q. How can computational modeling predict reactivity for derivative synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。